molecular formula C17H17N3O2 B11463849 3-(4-methoxyphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one

3-(4-methoxyphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one

Cat. No.: B11463849
M. Wt: 295.34 g/mol
InChI Key: SXIZHYBPGYYXQM-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one is a heterocyclic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a quinazolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one typically involves the condensation of 2-aminobenzamides with aldehydes under visible light irradiation. This reaction proceeds using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst . The reaction conditions are mild, and the method is considered green and efficient.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The scalability of the visible light-induced condensation cyclization method makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of substituted quinazolinone derivatives with various functional groups.

Scientific Research Applications

3-(4-methoxyphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to and inhibiting key enzymes involved in disease pathways.

    Modulating Receptors: Interacting with cellular receptors to modulate signaling pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

3-(4-methoxyphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one can be compared with other similar compounds, such as:

Properties

Molecular Formula

C17H17N3O2

Molecular Weight

295.34 g/mol

IUPAC Name

3-(4-methoxyphenyl)-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazolin-9-one

InChI

InChI=1S/C17H17N3O2/c1-22-12-8-6-11(7-9-12)14-10-18-20-16(14)19-15-5-3-2-4-13(15)17(20)21/h6-10,18H,2-5H2,1H3

InChI Key

SXIZHYBPGYYXQM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CNN3C2=NC4=C(C3=O)CCCC4

Origin of Product

United States

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